Cas no 1379174-19-2 (5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde)

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a versatile heterocyclic building block featuring a reactive aldehyde group and a trifluoromethyl substituent on a thiazole core. Its electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it valuable in nucleophilic addition reactions and cross-coupling chemistry. The thiazole scaffold contributes to its utility in pharmaceutical and agrochemical applications, where such motifs are prevalent. This compound is particularly useful in the synthesis of bioactive molecules, ligands, and functional materials due to its stability and reactivity. Its well-defined structure allows for precise modifications, making it a preferred intermediate in medicinal and synthetic chemistry research.
5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde structure
1379174-19-2 structure
Product Name:5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
CAS No:1379174-19-2
MF:C5H2F3NOS
MW:181.13569021225
MDL:MFCD11846868
CID:1011313
PubChem ID:53418329
Update Time:2025-05-24

5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(trifluoromethyl)thiazole-2-carbaldehyde
    • 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
    • MFCD11846868
    • Z1255491556
    • 1379174-19-2
    • AS-50833
    • P11213
    • EN300-188662
    • AKOS025405371
    • CS-0055448
    • 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
    • MDL: MFCD11846868
    • Inchi: 1S/C5H2F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1-2H
    • InChI Key: GXVQGBUDNIUMEZ-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=NC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 180.98091935g/mol
  • Monoisotopic Mass: 180.98091935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 219.2±50.0 °C at 760 mmHg
  • Flash Point: 86.4±30.1 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

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(CAS:1379174-19-2)5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Order Number:A1057006
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:46
Price ($):1400.0
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Additional information on 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Introduction to 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No. 1379174-19-2)

5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This heterocyclic aldehyde, with the CAS number 1379174-19-2, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules. The presence of a trifluoromethyl group and a thiazole core imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in medicinal chemistry.

The thiazole scaffold is a prominent motif in natural products and pharmaceuticals, renowned for its biological activity. Compounds containing this ring system exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The aldehyde functionality in 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecules with tailored biological activities.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel therapeutic agents. The trifluoromethyl group, a well-documented pharmacophore, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This feature has spurred interest in exploring derivatives of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde as potential leads for treating various diseases.

In the context of drug discovery, the aldehyde group provides a reactive site for condensation reactions with amines or hydrazines, leading to the formation of Schiff bases or hydrazones. These derivatives have been extensively studied for their biological properties. For instance, thiazole-based Schiff bases have shown promising activity against bacterial infections and cancer cell lines. The incorporation of the trifluoromethyl group into these structures often enhances their efficacy and selectivity.

Recent studies have demonstrated the role of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, particularly cancer. Thiazole derivatives have been identified as potent inhibitors of kinases due to their ability to bind to the ATP-binding site. The presence of the aldehyde group allows for further derivatization to optimize binding interactions and improve drug-like properties.

The agrochemical industry has also explored the potential of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde as a precursor for developing novel pesticides. Thiazole-based compounds exhibit insecticidal and fungicidal activities by interfering with essential metabolic pathways in pests. The trifluoromethyl group contributes to the stability and bioavailability of these agrochemicals, enhancing their effectiveness in crop protection.

From a synthetic chemistry perspective, 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block for constructing more complex heterocyclic systems. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce various substituents at different positions of the thiazole ring. These modifications allow chemists to fine-tune the electronic and steric properties of the molecule, thereby tailoring its biological activity.

The pharmaceutical industry continues to invest in research aimed at uncovering new therapeutic applications for thiazole derivatives. Preclinical studies have shown that compounds derived from 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde exhibit potential in treating neurological disorders by modulating neurotransmitter receptors. Additionally, these derivatives have been investigated for their anti-inflammatory effects by inhibiting key inflammatory pathways.

In conclusion,5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No. 1379174-19-2) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As research progresses,this compound will likely continue to play a crucial role in the development of novel drugs and pesticides that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1379174-19-2)5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
A1057006
Purity:99%
Quantity:1g
Price ($):1400.0
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